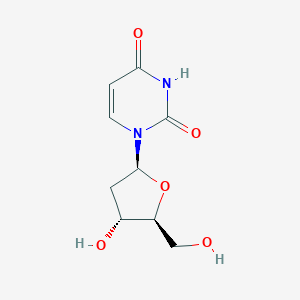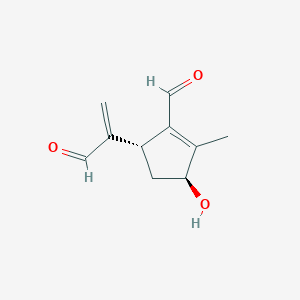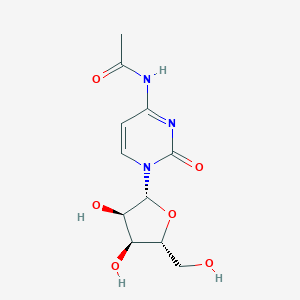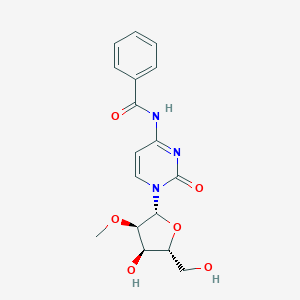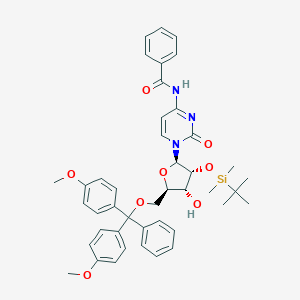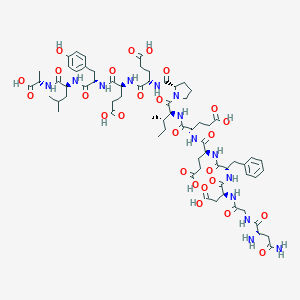
(1,3-Dioxolan-2-il)metanol
Descripción general
Descripción
1,3-Dioxolane-2-methanol, also known as 2-methoxy-1,3-dioxolane, is an organic compound with a molecular formula of C4H8O3. It is an alcohol derivative of 1,3-dioxolane, and is a colorless liquid with a sweet odor. It is of interest to researchers due to its unique properties and its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Disolvente de Síntesis Orgánica
Este compuesto se usa comúnmente como disolvente en reacciones de síntesis orgánica, especialmente para reacciones a baja temperatura debido a sus propiedades como disolvente .
Aplicaciones Electroquímicas
Sirve como aditivo en soluciones electrolíticas, como las que se encuentran en baterías de iones de litio y otros dispositivos electroquímicos .
Intermediario Químico
(1,3-Dioxolan-2-il)metanol: se utiliza en la síntesis de compuestos orgánicos con funciones específicas, actuando como un intermedio en la fabricación química .
Síntesis de Inhibidores del VIH
Se ha utilizado en la síntesis de nucleósidos [4,5-bis(hidroximetil)-1,3-dioxolan-2-il], que son posibles inhibidores del VIH, lo que indica su papel en la investigación farmacéutica .
Construcción y Edificación
El compuesto encuentra aplicaciones en trabajos de construcción y edificación, aunque los resultados de la búsqueda no proporcionan detalles específicos sobre su uso en este campo .
Agricultura y Silvicultura
Se utiliza en los sectores de la agricultura y la silvicultura. Las aplicaciones exactas no se detallan, pero podrían incluir tratamientos químicos o procesamiento de materiales .
Impresión y Reproducción de Medios
This compound: está involucrado en los procesos de impresión y reproducción de medios grabados. La sustancia puede utilizarse en la producción o el tratamiento de materiales utilizados en estas industrias .
Servicios de Salud
El compuesto también se utiliza en los servicios de salud. Si bien no se mencionan los usos específicos, podría estar involucrado en procesos de laboratorio o como reactivo para diversas aplicaciones médicas .
Mecanismo De Acción
(1,3-Dioxolan-2-yl)methanol, also known as 1,3-Dioxolan-2-ylmethanol or 1,3-Dioxolane-2-methanol, is an organic compound with the molecular formula C4H8O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound can dissolve in many organic solvents such as alcohols, ketones, ethers, and esters . This suggests that it may interact with a variety of biological targets, potentially altering their function or structure.
Biochemical Pathways
Given its chemical properties, it may be involved in a variety of biochemical reactions, particularly those involving the solvents it can dissolve in .
Pharmacokinetics
Its solubility in a variety of organic solvents suggests that it may be readily absorbed and distributed in the body
Result of Action
Given its chemical properties, it may interact with a variety of cellular targets, potentially altering their function or structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1,3-Dioxolan-2-yl)methanol. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect its stability and efficacy.
Safety and Hazards
When handling 1,3-Dioxolane-2-methanol, it is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas. It is also advised to ensure adequate ventilation and remove all sources of ignition . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Propiedades
IUPAC Name |
1,3-dioxolan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGUSKAXELYWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304029 | |
| Record name | 1,3-Dioxolane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5694-68-8 | |
| Record name | 1,3-Dioxolane-2-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dioxolan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dioxolane-2-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4533R3B6WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



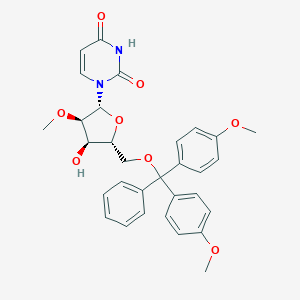

![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)

